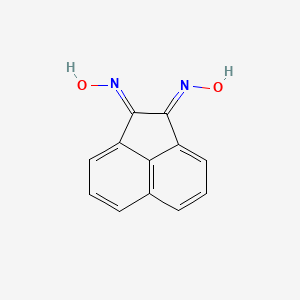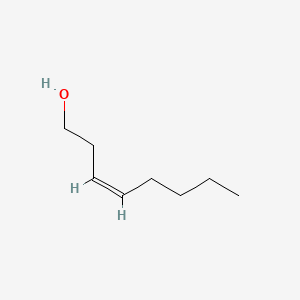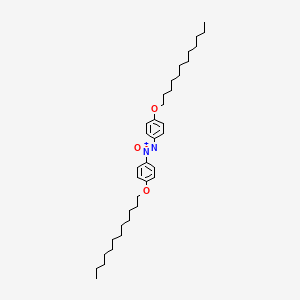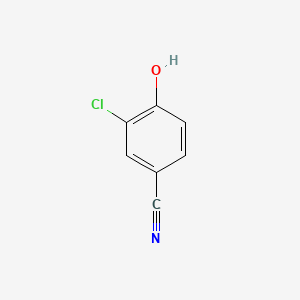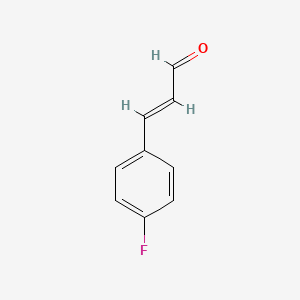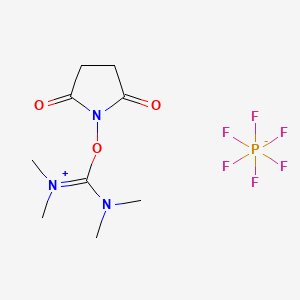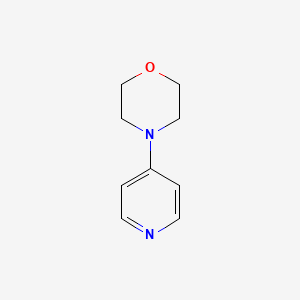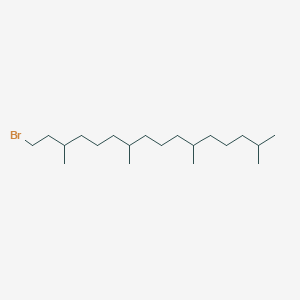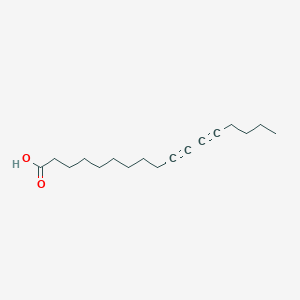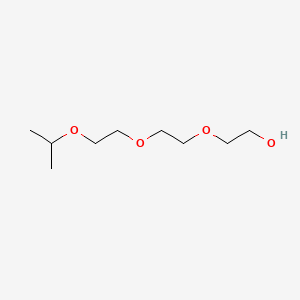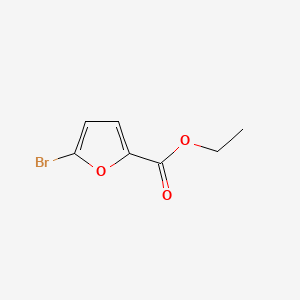
5-Bromo-2-furancarboxilato de etilo
Descripción general
Descripción
Ethyl 5-bromofuran-2-carboxylate: is an organic compound with the chemical formula C7H7BrO3 . It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether but difficult to dissolve in water . This compound is an important intermediate in organic synthesis, widely used in the synthesis of drugs, pesticides, and other organic compounds .
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 5-bromofuran-2-carboxylate is used as a building block in the synthesis of more complex molecules. Its furan ring and reactive bromine atom make it valuable for constructing various heterocyclic compounds.
Biology and Medicine: The compound is used in the development of new drugs and bioactive compounds. Its furan ring structure is present in some biologically active molecules, making it a useful starting material for drug discovery.
Industry: In the industrial sector, ethyl 5-bromofuran-2-carboxylate is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mecanismo De Acción
Target of Action
Ethyl 5-bromofuran-2-carboxylate is a furan derivative. Furan and its derivatives are common structural elements present in numerous bioactive natural products as well as pharmaceuticals . .
Mode of Action
Furan derivatives are known to participate in various chemical reactions due to their electron-rich character . They can function as versatile precursors to a variety of functional moieties as well as carbocycles and heterocycles through the transformation of the furan nucleus .
Biochemical Pathways
Furan derivatives are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Result of Action
Furan derivatives are known to participate in various chemical reactions, potentially leading to a variety of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 5-bromofuran-2-carboxylate. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other environmental factors that could potentially influence the compound’s action and efficacy include pH, presence of other chemicals, and temperature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 5-bromofuran-2-carboxylate can be synthesized by reacting ethyl furan-2-carboxylate with a brominating agent. One common method involves the reaction of ethyl furan-2-formate with sodium bromide or 2-bromohydrated alcohol in an inert atmosphere, using an appropriate solvent . The reaction typically requires controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of ethyl 5-bromofuran-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted furan derivatives.
Reduction Reactions: Products include reduced furan derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Comparación Con Compuestos Similares
- Methyl 5-bromofuran-2-carboxylate
- 5-Bromofuran-2-carbaldehyde
- 5-Bromofuran-2-carbonitrile
- 3-(5-Bromo-furan-2-yl)-acrylic acid
Comparison: Ethyl 5-bromofuran-2-carboxylate is unique due to its ethyl ester group, which provides different reactivity and solubility properties compared to similar compounds. For example, methyl 5-bromofuran-2-carboxylate has a methyl ester group, which can lead to different reaction outcomes and applications . The presence of the ethyl group can also influence the compound’s interaction with biological systems, making it suitable for specific applications in drug synthesis and other fields .
Propiedades
IUPAC Name |
ethyl 5-bromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAPLPBPJARJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323014 | |
| Record name | Ethyl 5-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6132-37-2 | |
| Record name | 6132-37-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)

![trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B1661923.png)
